molecular formula C₃₄H₆₃ClN₂O₆S  ·HCl B1141376 Clindamycin 3-Palmitate Hydrochloride CAS No. 30747-19-4

Clindamycin 3-Palmitate Hydrochloride

Numéro de catalogue: B1141376
Numéro CAS: 30747-19-4
Poids moléculaire: 663.393646
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clindamycin 3-Palmitate Hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid. It is a semi-synthetic antibiotic derived from lincomycin, which is produced by the bacterium Streptomyces lincolnensis. This compound is primarily used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria and some protozoal infections .

Méthodes De Préparation

The preparation of Clindamycin 3-Palmitate Hydrochloride involves several steps:

Industrial production methods involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are used to purify the compound .

Applications De Recherche Scientifique

Therapeutic Applications

The primary therapeutic applications of Clindamycin 3-Palmitate Hydrochloride include:

  • Infections : It is indicated for the treatment of serious infections caused by susceptible anaerobic bacteria, including:
    • Respiratory Infections : Effective against lung infections such as empyema and anaerobic pneumonia.
    • Skin and Soft Tissue Infections : Utilized for treating abscesses and cellulitis.
    • Gynecological Infections : Used in cases of bacterial vaginosis and pelvic inflammatory disease.
    • Bone and Joint Infections : Indicated for osteomyelitis and septic arthritis .
  • Pediatric Use : Due to its formulation, this compound is particularly beneficial for pediatric patients. It is often prescribed in oral solution form to treat serious bacterial infections in children, including those affecting the respiratory tract and skin .
  • Prophylaxis : Clindamycin is also used as prophylactic treatment to prevent endocarditis in patients at risk, particularly before dental procedures .

Case Studies and Clinical Evidence

Several studies highlight the efficacy of this compound in various clinical scenarios:

  • Diabetic Foot Infections : A study comparing clindamycin with cephalexin showed similar rates of clinical cure (approximately 90%) in patients with non-limb-threatening diabetic foot infections. This evidence supports the use of clindamycin as a viable alternative in this patient population .
  • Chronic Sinusitis : Clindamycin has been evaluated as a treatment option for chronic sinusitis caused by anaerobic bacteria, demonstrating significant efficacy compared to other antibiotics .
  • Postoperative Infection Prevention : Research indicates that clindamycin administered perioperatively significantly reduces the rate of postoperative infections compared to placebo, highlighting its role in surgical prophylaxis .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • After administration, peak serum concentrations are reached within one hour.
  • Steady-state concentrations are achieved after multiple doses, indicating predictable absorption and bioavailability .

Safety Profile and Considerations

While Clindamycin is generally well-tolerated, there are notable safety considerations:

  • Clostridioides difficile Infection : The use of clindamycin has been associated with an increased risk of C. difficile-associated diarrhea, which can range from mild to severe colitis .
  • Allergic Reactions : Like other antibiotics, clindamycin can cause allergic reactions; thus, a thorough patient history should be taken before prescribing.

Mécanisme D'action

Clindamycin 3-Palmitate Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides during translation . This action is similar to that of macrolide antibiotics. The molecular targets include the ribosomal RNA and associated proteins .

Propriétés

Numéro CAS

30747-19-4

Formule moléculaire

C₃₄H₆₃ClN₂O₆S ·HCl

Poids moléculaire

663.393646

Synonymes

(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 3-Hexadecanoate Hydrochloride; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.